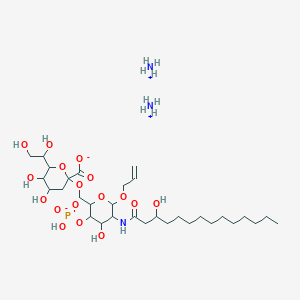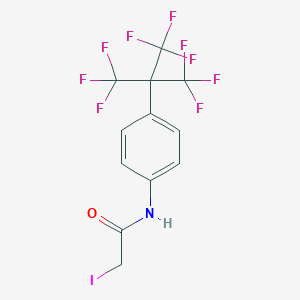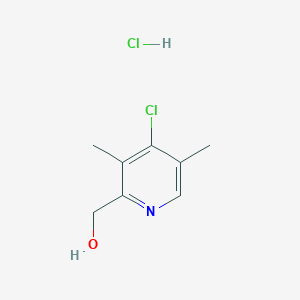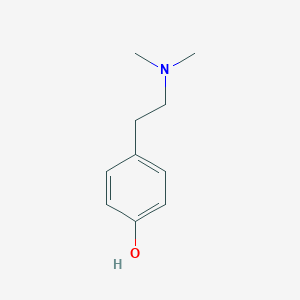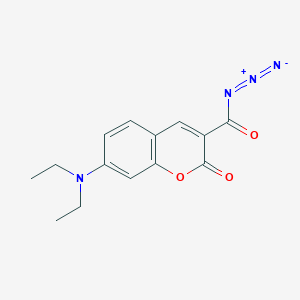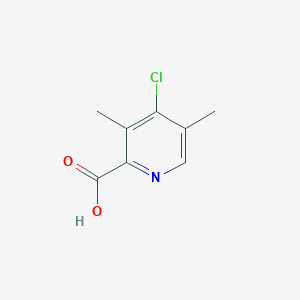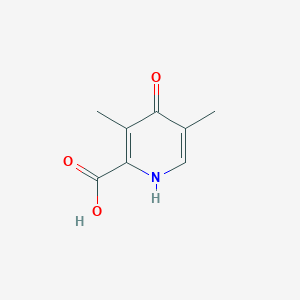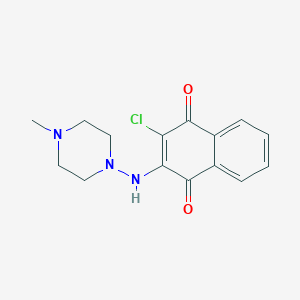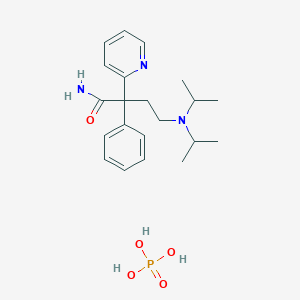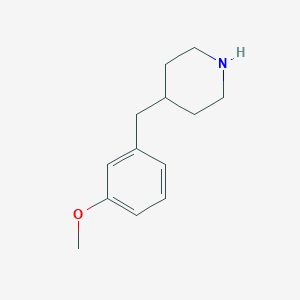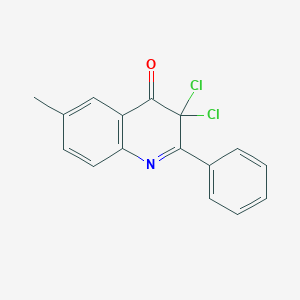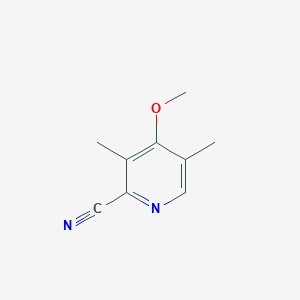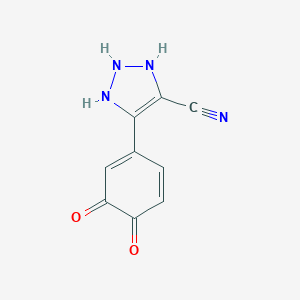
1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds, which are known for their diverse range of biological activities.
Wirkmechanismus
The mechanism of action of 1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI) is not fully understood. However, studies have suggested that it may exert its anti-cancer activity through the inhibition of key enzymes involved in cancer cell growth and proliferation.
Biochemische Und Physiologische Effekte
In addition to its anti-cancer activity, 1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI) has been shown to have a variety of other biochemical and physiological effects. For example, studies have shown that this compound has potent antioxidant activity, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI) in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, there are also some limitations associated with the use of this compound. For example, it may be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI). One promising area of research is the development of new anti-cancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases, such as oxidative stress-related and inflammatory diseases. Finally, more research is needed to optimize the synthesis method of this compound to make it more readily available for use in lab experiments.
Synthesemethoden
The synthesis of 1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI) can be achieved through a variety of methods. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with ethyl cyanoacetate in the presence of sodium methoxide. The resulting intermediate is then treated with sodium azide and copper sulfate to yield the final product.
Wissenschaftliche Forschungsanwendungen
1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI) has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
CAS-Nummer |
140674-79-9 |
|---|---|
Produktname |
1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)-(9CI) |
Molekularformel |
C9H6N4O2 |
Molekulargewicht |
202.17 g/mol |
IUPAC-Name |
5-(3,4-dihydroxyphenyl)-2H-triazole-4-carbonitrile |
InChI |
InChI=1S/C9H6N4O2/c10-4-6-9(12-13-11-6)5-1-2-7(14)8(15)3-5/h1-3,14-15H,(H,11,12,13) |
InChI-Schlüssel |
DHCAWAMGUJQFBV-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=O)C(=O)C=C1C2=C(NNN2)C#N |
SMILES |
C1=CC(=C(C=C1C2=NNN=C2C#N)O)O |
Kanonische SMILES |
C1=CC(=O)C(=O)C=C1C2=C(NNN2)C#N |
Synonyme |
1H-1,2,3-Triazole-4-carbonitrile, 5-(3,4-dihydroxyphenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



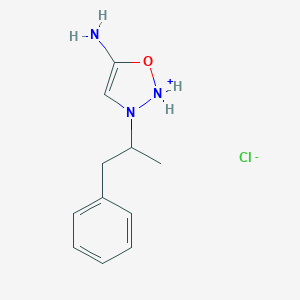
![2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile](/img/structure/B123040.png)
